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Abstract
The visualization of specific RNA molecules within cells is crucial for understanding gene

expression, regulation, and the pathogenesis of various diseases. Dmhbo+ is a cationic

fluorophore that exhibits a significant increase in fluorescence upon binding to the "chili" RNA

aptamer. This system provides a powerful tool for imaging RNA in cellular contexts. This

document provides detailed protocols for the staining of fixed cells expressing chili aptamer-

tagged RNA with Dmhbo+, enabling clear visualization and analysis.

Introduction
Dmhbo+ is a fluorogenic dye that remains non-fluorescent in solution but emits a strong signal

upon binding to its cognate RNA aptamer, chili[1][2][3]. This specific interaction allows for the

targeted labeling and imaging of RNA molecules that have been genetically engineered to

contain the chili aptamer sequence[1][2]. The Dmhbo+-chili complex mimics the properties of

red fluorescent proteins, offering a robust method for RNA visualization. This technology is

particularly valuable for studying the subcellular localization and trafficking of specific RNA

transcripts. While primarily utilized in live-cell imaging, this protocol has been adapted for use in

fixed cells, allowing for the preservation of cellular morphology and the integration of Dmhbo+
staining with other fixed-cell imaging techniques.
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Principle of Dmhbo+ Staining
The core of the Dmhbo+ staining technique lies in the molecular interaction between the dye

and the chili aptamer. The chili aptamer is a specific RNA sequence that folds into a unique

three-dimensional structure, creating a binding pocket for Dmhbo+. Upon binding, the aptamer

constrains the dye molecule, leading to a significant enhancement of its quantum yield and a

shift in its emission spectrum, resulting in bright fluorescence. Therefore, the prerequisite for

Dmhbo+ staining is the expression of a chili aptamer-tagged RNA of interest within the cells.

Quantitative Data Summary
The following table summarizes the key quantitative parameters for Dmhbo+ staining.

Parameter Value Reference

Dmhbo+ Stock Solution

Solvent DMSO

Recommended Concentration 1-10 mM N/A

Storage -20°C, protected from light

Working Solution

Recommended Staining

Concentration
1-10 µM in PBS N/A

Optical Properties

Excitation Maximum (λex) 456 nm

Emission Maximum (λem) 592 nm

Stokes Shift 136 nm

Quantum Yield (Φ) 0.1

Note: Optimal concentrations and incubation times may vary depending on the cell type,

expression level of the chili-tagged RNA, and experimental conditions. It is recommended to

perform a titration to determine the optimal staining concentration for your specific application.
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Experimental Protocols
This section details the necessary steps for preparing cells, fixing and permeabilizing them, and

subsequently staining with Dmhbo+ for fluorescence microscopy.

Preparation of Chili Aptamer-Expressing Cells
The first and most critical step is to ensure the expression of the chili aptamer-tagged RNA in

the cells of interest.

Vector Construction: Clone the chili aptamer sequence in-frame with the gene of interest in

an appropriate expression vector. The chili aptamer can be placed at the 5' or 3' end of the

RNA transcript.

Transfection: Transfect the cells with the chili aptamer-containing plasmid using a standard

transfection protocol suitable for your cell line (e.g., lipid-based transfection, electroporation).

Cell Culture: Culture the transfected cells on sterile glass coverslips in a petri dish or multi-

well plate to allow for adherence and expression of the tagged RNA. An incubation period of

24-48 hours post-transfection is typically sufficient.

Cell Fixation and Permeabilization
Proper fixation and permeabilization are essential for preserving cell structure and allowing the

Dmhbo+ dye to access the intracellular chili aptamers.

Washing: Gently wash the cells twice with 1X Phosphate-Buffered Saline (PBS) to remove

the culture medium.

Fixation: Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes

at room temperature.

Washing: Wash the cells three times with 1X PBS for 5 minutes each to remove the fixative.

Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10

minutes at room temperature. This step is crucial for allowing the Dmhbo+ dye to enter the

fixed cells.
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Washing: Wash the cells three times with 1X PBS for 5 minutes each.

Dmhbo+ Staining
Preparation of Staining Solution: Prepare a 1-10 µM working solution of Dmhbo+ in 1X PBS

from a concentrated stock solution.

Staining: Incubate the fixed and permeabilized cells with the Dmhbo+ staining solution for 30

minutes at room temperature, protected from light.

Washing: Wash the cells three times with 1X PBS for 5 minutes each to remove unbound

dye and reduce background fluorescence.

Mounting and Imaging
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.

For nuclear counterstaining, a mounting medium containing DAPI can be used.

Imaging: Visualize the stained cells using a fluorescence microscope equipped with

appropriate filters for Dmhbo+ (Excitation: ~456 nm, Emission: ~592 nm).

Diagrams
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Dmhbo+ Staining Workflow for Fixed Cells
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Caption: Experimental workflow for Dmhbo+ staining of fixed cells.
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Mechanism of Dmhbo+ Fluorescence Activation

Dmhbo+ (Free)
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Caption: Dmhbo+ fluorescence is activated upon binding to the Chili RNA aptamer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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